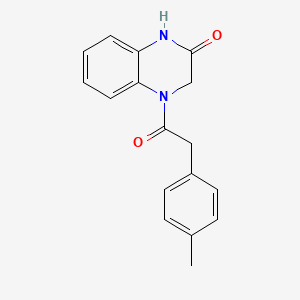

4-(2-(p-tolyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

描述

属性

IUPAC Name |

4-[2-(4-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-6-8-13(9-7-12)10-17(21)19-11-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBDOHKUXJTGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as p-tolylacetic acid and o-phenylenediamine.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to enhance yield and purity.

化学反应分析

Radical-Mediated C–H Functionalization

The quinoxalinone ring undergoes C–H activation under iodide/peroxide conditions to form aryl or alkenyl derivatives. For example:

-

Arylation : Reaction with tert-butyl peroxybenzoate (TBPB) and catalytic iodine (I₂) generates 3-aryl-quinoxalin-2(1H)-ones via a radical mechanism .

-

Alkenylation : Acetophenone reacts with the compound in the presence of TBHP (tert-butyl hydroperoxide), producing 3-(2-oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-2(1H)-one derivatives .

Example Reaction Conditions

| Substrate | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Quinoxalinone core | TBPB, I₂ (0.2 eq), DCE, 100°C, 12–24 h | Up to 95% | |

| Quinoxalinone core | TBHP, TBAI, DCE, 100°C | 32–93% |

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety reacts with nucleophiles such as amines or hydrazines:

-

Amidation : Chloroacetyl derivatives react with substituted anilines (e.g., 4-bromo phenacyl bromide) to form N-alkylated products .

-

Hydrazide Formation : Acyl hydrazides are synthesized via reaction with hydrazine hydrate, enabling further cyclization to oxadiazole derivatives .

Key Transformations

-

Reaction with 1,2-dimethylethylenediamine under Buchwald–Hartwig coupling forms N-alkylated intermediates .

-

Hydrazine treatment followed by POCl₃ yields chloroquinoxaline derivatives .

Cyclization and Annulation Reactions

The dihydroquinoxalinone core participates in intramolecular cyclization:

-

Intramolecular Oxidative Cyclodehydrogenation : Forms fused polycyclic structures (e.g., thieno-pyrrolo-quinoxalines) under Pd catalysis .

-

One-Pot Synthesis : Combines cross-coupling and cyclization steps to generate complex heterocycles in high yields .

Notable Example

textN1,N1-dimethyl-N2-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine → 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline (Yield: 72–85%)[2]

Functional Group Interconversion

科学研究应用

Synthesis Techniques

Various synthetic routes have been explored to obtain this compound. One common method involves the reaction of 3,4-dihydroquinoxalin-2(1H)-one with p-tolylacetyl chloride in the presence of a base, yielding the desired acetylated product. This reaction can be optimized by adjusting reaction conditions such as temperature and solvent choice to improve yield and purity.

Anticancer Properties

Research indicates that compounds containing the quinoxaline scaffold exhibit notable anticancer activities. For instance, studies have shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one can inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT-116) cells . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated antimicrobial properties. For example, functionalized quinoxalines have been evaluated for their effectiveness against bacterial strains and fungi, showing promising results in inhibiting growth . The incorporation of specific substituents on the quinoxaline ring can enhance these antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives has been another area of interest. Research suggests that these compounds may interfere with inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of 4-(2-(p-tolyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs:

- Anticancer Evaluation : A study involving synthesized quinoxaline derivatives assessed their antiproliferative activity against HCT-116 cells. The results highlighted that specific modifications to the quinoxaline structure could significantly enhance anticancer activity .

- Antimicrobial Screening : In another investigation, various quinoxaline derivatives were screened for antibacterial and antifungal activities. The findings indicated that certain compounds exhibited strong inhibitory effects against multiple pathogens .

- Mechanistic Studies : Research has also focused on understanding the mechanisms underlying the biological activities of these compounds. Docking studies suggest that quinoxaline derivatives can effectively bind to target proteins involved in cancer progression and inflammation, which supports their therapeutic potential .

作用机制

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

相似化合物的比较

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituents at the 4-position. Below is a comparative analysis with key analogs:

Structural and Functional Modifications

Physicochemical and Structural Insights

生物活性

4-(2-(p-tolyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound with a complex structure that includes a quinoxaline core, an acetyl group, and a p-tolyl substituent. Its molecular formula is C15H16N2O2. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. Although specific research on this compound is limited, related dihydroquinoxalinones have demonstrated various biological activities, including antibacterial, antimalarial, and antiproliferative effects.

Antibacterial Activity

Dihydroquinoxalinones have been explored for their antibacterial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A comparative study indicated that certain derivatives exhibited zones of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents.

| Compound Name | Structure | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Structure | 12 |

| 3-Acetylquinoxalin-2(1H)-one | Structure | 15 |

| 6-Methoxyquinoxalin-2(1H)-one | Structure | 10 |

Antiproliferative Activity

Research has indicated that dihydroquinoxalinones can inhibit tumor cell proliferation. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimalarial Activity

Some derivatives of quinoxaline structures have been shown to possess antimalarial properties. The mechanism often involves interference with the parasite's metabolic processes. While specific studies on this compound are lacking, the potential for similar activity exists based on the behavior of analogous compounds.

The precise mechanism of action for this compound remains largely unknown due to insufficient research directly addressing this compound. However, it is hypothesized that its biological activity may involve interactions with specific enzymes or cellular targets that are common in related dihydroquinoxalinones.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of quinoxaline derivatives:

- Antibacterial Studies : A recent investigation into structurally related compounds revealed significant antibacterial activity against both resistant and non-resistant strains of bacteria. The study utilized a series of synthesized derivatives to evaluate their efficacy through minimum inhibitory concentration (MIC) assays.

- Anticancer Research : Another study focused on the antiproliferative effects of quinoxaline derivatives in breast cancer cell lines. The results indicated that certain modifications to the quinoxaline structure enhanced cytotoxicity and induced apoptosis more effectively than others.

- Antimalarial Evaluation : Research on similar compounds demonstrated promising results in inhibiting Plasmodium falciparum growth in vitro, suggesting that structural adaptations could lead to effective antimalarial agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-acyl-substituted 3,4-dihydroquinoxalin-2(1H)-ones, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one can react with amines (e.g., 2,5-dimethylaniline) in 2-propanol under reflux with NaHCO₃ as a base, monitored via TLC . Optimization includes adjusting reaction time (8–12 hours), solvent polarity, and stoichiometry. Microwave-assisted synthesis (120°C, 30–60 minutes) has also been used for analogous compounds to improve yields (e.g., 47–88% for quinazoline derivatives) .

Q. How is structural confirmation achieved for this compound class using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent environments. For example, the acetyl group’s carbonyl resonance appears at ~170 ppm in ¹³C NMR, while aromatic protons in the p-tolyl group show splitting patterns consistent with para-substitution .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths and angles. In 4-[(2,5-dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one, the dihedral angle between the quinoxalinone and aryl rings is 85.2°, confirming non-planarity .

Q. What are the key considerations for crystallizing 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Methodology : Slow evaporation from acetone-DMF mixtures yields high-quality crystals. Hydrogen bonding patterns (e.g., N–H···O interactions) dominate packing, analyzed using graph set notation (e.g., motifs) .

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolyl substitution) influence biological activity, and what SAR trends exist?

- Methodology :

- Antitumor activity : Analogues with 2-methylquinazoline substituents exhibit sub-nanomolar GI₅₀ values in NIH-NCI 60 cell lines. Substituent polarity and steric bulk at the 2-position of quinazoline correlate with tubulin-binding affinity and vascular disruption .

- Data interpretation : Compare IC₅₀ values and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) across derivatives. For example, 7-methoxy substitution enhances solubility without compromising potency .

Q. What mechanistic insights explain the antitumor activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Methodology :

- In vivo studies : Tumor xenograft models (e.g., MDA-MB-231) treated with 1.0 mg/kg of lead compound show 62% growth inhibition. Immunohistochemistry reveals apoptosis induction (via caspase-3 activation) and vasculature disruption (reduced CD31⁺ endothelial cells) .

- Tubulin polymerization assays : Monitor turbidity changes at 350 nm to quantify inhibition. IC₅₀ values < 1 µM indicate direct tubulin-binding, validated via competitive assays with colchicine .

Q. How can computational tools predict hydrogen-bonding patterns and crystal packing for novel derivatives?

- Methodology :

- Graph set analysis : Use Mercury (CCDC) to classify hydrogen bonds (e.g., for donors, for acceptors). For 4-acetyl derivatives, dominant interactions form chains along the crystallographic axis .

- DFT calculations : Gaussian09 optimizes molecular geometries at the B3LYP/6-31G(d) level. Electron density maps reveal charge distribution at the acetyl group, guiding substituent design for enhanced lattice stability .

Q. What are the challenges in scaling up copper-catalyzed alkynylation reactions for 3,4-dihydroquinoxalin-2(1H)-ones?

- Methodology :

- Reaction optimization : CuI (10 mol%) and TMEDA in DMF at 80°C under aerobic conditions yield 60–65% alkynylated products. Scalability issues include catalyst loading and byproduct formation (e.g., homocoupled diynes) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers. HRMS and NOESY confirm regioselectivity at the 3-position of the dihydroquinoxalinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。